4-oxo-3,4-Dihydroquinazoline-6-carbonitrile
Overview
Description
4-oxo-3,4-Dihydroquinazoline-6-carbonitrile is a chemical compound with the CAS Number: 117297-41-3 . It has a molecular weight of 171.16 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H5N3O/c10-4-6-1-2-8-7 (3-6)9 (13)12-5-11-8/h1-3,5H, (H,11,12,13)
. This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Reactions
4-oxo-3,4-Dihydroquinazoline-6-carbonitrile is involved in various chemical reactions and syntheses. For instance, its interaction with 2,6-dihalobenzaldehydes leads to the formation of 3-(2,6-dihalophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitriles and subsequent intramolecular cyclization produces 4-halo-12-oxo-12H-quino[2,1-b]quinazoline-6-carbonitriles (Khilya et al., 2004). Another study demonstrates the synthesis of 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 2-amino-N'-arylbenzamidines and 4,5-dichloro-1,2,3-dithiazolium chloride, further investigating their behavior towards acid and base hydrolysis (Mirallai et al., 2013).
Optoelectronic and Charge Transport Properties
Research into the optoelectronic and nonlinear charge transport properties of hydroquinoline derivatives, including compounds similar to this compound, has been conducted. This research involved studying their structural, electronic, optical, and charge transport properties using density functional theory (Irfan et al., 2020).
Antioxidant and Antifungal Properties
The synthesis of novel fused heterocyclic compounds from derivatives of this compound has shown potential in antioxidant activities (Salem et al., 2015). Additionally, compounds such as 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, synthesized from similar structures, have been evaluated for antifungal properties, with a focus on the relationship between functional group variation and biological activity (Gholap et al., 2007).
Proton Transfer Reactions
Spectroscopic studies have been conducted on the proton transfer reactions of 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-carbonitrile with different amines in acetonitrile. These studies aimed to understand the molecular compositions and formation constants of the formed complexes (Alghanmi et al., 2012).
Safety and Hazards
The safety information for 4-oxo-3,4-Dihydroquinazoline-6-carbonitrile indicates that it has the following hazard statements: H302-H315-H319-H332-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
4-oxo-3H-quinazoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-6-1-2-8-7(3-6)9(13)12-5-11-8/h1-3,5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISBCZDQLPLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563146 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117297-41-3 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyquinazoline-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile?
A1: While the abstract doesn't provide the full structure of 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile, it does state the molecular formula is C11H9N3O []. The name indicates it is a derivative of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile with methyl groups at the 3 and 8 positions.
Q2: What does the crystal structure of 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile reveal?
A2: The abstract reveals that the quinazoline unit in this compound is nearly flat []. The maximum deviation from the plane created by its ten atoms is a mere 0.006 (1) Å []. The crystal structure also reveals that the molecules are connected through weak C—H⋯N hydrogen bonds [].
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